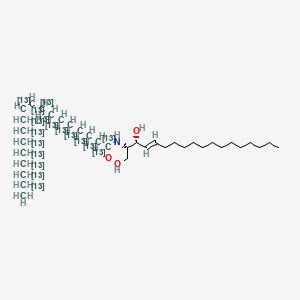

C18:1-Ceramide-13C18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H69NO3 |

|---|---|

Molecular Weight |

581.8 g/mol |

IUPAC Name |

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide |

InChI |

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1,17+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,32+1,36+1 |

InChI Key |

OBFSLMQLPNKVRW-JRZNUGNESA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to C18:1-Ceramide-13C18: Chemical Structure, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C18:1-Ceramide-13C18, a critical tool in lipidomics and biomedical research. This document details its chemical structure, physicochemical properties, and its significant role in cellular signaling pathways. Furthermore, it offers detailed experimental protocols for its quantification and visualization of its metabolic and signaling contexts.

Core Concepts: Chemical Identity and Physicochemical Properties

C18:1-Ceramide, also known as N-oleoyl-sphingosine, is a bioactive sphingolipid implicated in a multitude of cellular processes. The isotopically labeled form, this compound, incorporates eighteen carbon-13 atoms in its oleoyl (B10858665) acyl chain. This stable isotope labeling renders it an invaluable internal standard for mass spectrometry-based quantification of endogenous C18:1-Ceramide, enabling precise and accurate measurements in complex biological matrices.[1][2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| Chemical Formula | C18[13C18]H69NO3 | [3] |

| Molecular Weight | 581.94 g/mol | [4] |

| Monoisotopic Mass | 581.7095 u | N/A |

| Synonyms | N-Oleoyl-D-sphingosine (oleoyl-U-¹³C₁₈), Cer(d18:1/18:1(9Z)) (oleoyl-¹³C₁₈) | [4] |

| Physical State | Solid | [3] |

| Solubility | Soluble in Chloroform, DMF | [5] |

| Storage Temperature | -20°C | [1][4] |

Synthesis of this compound: A General Overview

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. While detailed proprietary protocols are not publicly available, the general synthetic strategy involves two key stages:

-

Synthesis of [U-13C18] Oleic Acid: This is the critical step where the isotopic label is introduced. The synthesis involves building the 18-carbon chain with full incorporation of 13C atoms. This can be achieved through various organic synthesis routes utilizing 13C-labeled precursors.

-

Coupling to Sphingosine: The synthesized [U-13C18] oleic acid is then chemically coupled to a D-erythro-sphingosine backbone. This is typically achieved through an amide bond formation reaction, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides.[6] The resulting this compound is then purified using chromatographic techniques to ensure high purity for its use as an analytical standard.

Experimental Protocols: Quantification of C18:1-Ceramide using LC-MS/MS

The use of this compound as an internal standard is crucial for accurate quantification of endogenous C18:1-Ceramide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established methods for ceramide extraction.[7][8]

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Spike with Internal Standard: To a 50 µL aliquot of plasma, add a known amount of this compound solution (e.g., 50 pmol in methanol).

-

Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) protein precipitation solution (e.g., isopropanol:chloroform 9:1 v/v).[7]

-

Vortex: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 250 µL of the supernatant containing the lipid extract to a new 96-well plate or autosampler vial.

-

Evaporation: Dry the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

This method is based on reverse-phase chromatography to separate different ceramide species.[9]

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[10]

-

Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.[10]

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[10]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute ceramides (B1148491) of increasing hydrophobicity.

Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

-

MRM Transitions:

-

C18:1-Ceramide (Endogenous): Precursor ion (Q1) m/z 564.5 → Product ion (Q3) m/z 264.3.

-

This compound (Internal Standard): Precursor ion (Q1) m/z 582.5 → Product ion (Q3) m/z 282.3.

-

-

Data Analysis: The concentration of endogenous C18:1-Ceramide is determined by calculating the peak area ratio of the endogenous analyte to the 13C-labeled internal standard and comparing this to a standard curve prepared with known concentrations of unlabeled C18:1-Ceramide and a fixed concentration of the internal standard.

Experimental Workflow Diagram

Caption: Workflow for quantifying C18:1-Ceramide.

Role in Cellular Signaling Pathways

C18:1-Ceramide is a key signaling molecule involved in various cellular processes, most notably apoptosis and insulin (B600854) resistance.

C18:1-Ceramide in Apoptosis

Elevated levels of ceramides, including C18:1-Ceramide, can trigger programmed cell death or apoptosis. This occurs through various mechanisms, including the activation of protein phosphatases and the regulation of key apoptotic proteins.

One of the well-characterized pathways involves the activation of Protein Phosphatase 2A (PP2A). Ceramide can directly bind to and activate PP2A, which in turn dephosphorylates and regulates the activity of several pro- and anti-apoptotic proteins. For instance, activated PP2A can dephosphorylate and inactivate the pro-survival kinase Akt, thereby promoting apoptosis.

Caption: C18:1-Ceramide's role in apoptosis.

C18:1-Ceramide in Insulin Resistance

Accumulation of intramuscular and hepatic C18:1-Ceramide is strongly associated with the development of insulin resistance.[9] Ceramides interfere with the insulin signaling cascade at several key points.

A primary mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway. Ceramides can activate protein phosphatases like PP2A, which dephosphorylate and inactivate Akt. Inactivated Akt is unable to promote the translocation of GLUT4 glucose transporters to the cell surface, leading to impaired glucose uptake.

Caption: C18:1-Ceramide's impact on insulin signaling.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of ceramides in health and disease. Its use as an internal standard ensures the accuracy and reliability of quantitative studies, which are fundamental to elucidating the complex signaling pathways in which these bioactive lipids participate. This guide provides a foundational understanding of its properties, a general synthetic approach, and detailed methodologies for its application, empowering researchers to advance our knowledge of ceramide biology and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 油酸-13C18 ≥99 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of single- and double-13C-labeled cholesterol oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 10. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis and Metabolism of C18:1-Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in cellular signaling, governing processes such as apoptosis, autophagy, cell proliferation, and differentiation. The specific biological function of a ceramide is often dictated by the length and saturation of its N-acyl chain. C18:1-ceramide, containing an 18-carbon monounsaturated fatty acid (oleic acid), is a prominent ceramide species implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of C18:1-ceramide, including detailed enzymatic pathways, quantitative data, experimental protocols, and the visualization of key processes.

C18:1-Ceramide Biosynthesis and Metabolism

The cellular levels of C18:1-ceramide are tightly regulated through a network of interconnected metabolic pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.

De Novo Biosynthesis Pathway

The de novo pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of ceramide in the endoplasmic reticulum (ER).

-

Serine Palmitoyltransferase (SPT) : This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

-

3-Ketodihydrosphingosine Reductase (KDSR) : This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).

-

Ceramide Synthase 1 (CerS1) : Dihydrosphingosine is then acylated with an 18-carbon fatty acyl-CoA, specifically oleoyl-CoA (C18:1-CoA), by Ceramide Synthase 1 (CerS1) to form C18:1-dihydroceramide.[1] CerS1 exhibits high selectivity for C18-acyl CoAs.[2][3]

-

Dihydroceramide (B1258172) Desaturase 1 (DEGS1) : The final step in the de novo synthesis of C18:1-ceramide is the introduction of a trans-double bond at the 4,5-position of the sphingoid base of C18:1-dihydroceramide by DEGS1, yielding C18:1-ceramide.[4][5] This enzyme is located on the cytosolic face of the endoplasmic reticulum.[5]

Sphingomyelin Hydrolysis Pathway

This pathway involves the catabolism of sphingomyelin, a major component of cellular membranes, to generate ceramide. This process is catalyzed by sphingomyelinases (SMases) and can occur in various cellular compartments, including the plasma membrane, lysosomes, and mitochondria. The hydrolysis of sphingomyelin containing an N-oleoyl group would yield C18:1-ceramide.

Salvage Pathway

The salvage pathway recycles sphingosine (B13886), derived from the breakdown of complex sphingolipids in the lysosomes, back into ceramide.[6] Sphingosine is re-acylated by ceramide synthases, including CerS1 with oleoyl-CoA, to form C18:1-ceramide.[6] This pathway is crucial for maintaining cellular ceramide homeostasis.

Metabolic Fates of C18:1-Ceramide

Once synthesized, C18:1-ceramide can be further metabolized into other bioactive sphingolipids:

-

Phosphorylation : Ceramide kinase (CERK) can phosphorylate C18:1-ceramide to produce ceramide-1-phosphate (C1P), a signaling molecule with opposing effects to ceramide.[7][8]

-

Glycosylation : Glucosylceramide synthase (GCS) can add a glucose moiety to C18:1-ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids.

-

Deacylation : Ceramidase enzymes can hydrolyze the amide bond of C18:1-ceramide, releasing sphingosine and oleic acid.[9][10] There are acid, neutral, and alkaline ceramidases with different substrate specificities and subcellular localizations.[9][10]

Quantitative Data on C18:1-Ceramide

The cellular and tissue concentrations of C18:1-ceramide can vary significantly depending on the cell type, physiological state, and in response to external stimuli.

| Biological Matrix | C18:1-Ceramide Concentration | Reference |

| Cell Lines | ||

| HeLa Cells | ~0.5 pmol/nmol phosphate (B84403) (in vector control) | [11] |

| Tissues | ||

| Mouse Liver | Levels are generally lower compared to C16:0, C22:0, C24:0, and C24:1 ceramides. | [7][12] |

| Mouse Brain | Present as a component of the total ceramide pool. | [5] |

| Human Plasma | ||

| Healthy Controls | Variable, often lower than other ceramide species. | [13][14] |

| Obese Type 2 Diabetic Patients | Correlated with plasma TNF-α levels. | [14] |

| Metastatic Castration-Resistant Prostate Cancer Patients | Elevated levels associated with reduced survival. | [15] |

Table 1: Quantitative Levels of C18:1-Ceramide in Various Biological Samples.

| Enzyme | Substrate | K_m | V_max | Inhibitors | Reference |

| Ceramide Synthase 1 (CerS1) | Sphinganine | ~2-5 µM | Not specified | Fumonisin B1, P053 | [11][12][16] |

| C18:0-CoA | Not specified | Not specified | P053 (non-competitive) | [11] | |

| Dihydroceramide Desaturase 1 (DEGS1) | C13-DHCer | 2.41 µM | 16.5 (units not specified) | 4-HPR, SKI II (Ki = 0.3 µM) | [17][18] |

| Acid Ceramidase | N-oleoylsphingosine (C18:1/C18:1) | Higher than for shorter chain ceramides | Activity is ~3 times higher than for N-stearoylsphingosine | D-e-MAPP | [19][20] |

Table 2: Kinetic Parameters and Inhibitors of Key Enzymes in C18:1-Ceramide Metabolism.

Signaling Pathways of C18:1-Ceramide

C18:1-ceramide is a critical signaling molecule, particularly in the regulation of apoptosis and autophagy.

Role in Apoptosis

Increased levels of C18:1-ceramide can trigger the intrinsic apoptotic pathway. It can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases.

Role in Autophagy

C18:1-ceramide has been shown to induce lethal mitophagy, a selective form of autophagy that targets mitochondria for degradation.[13][21] Endogenous C18:1-ceramide generated by CerS1 can directly interact with LC3B-II on the mitochondrial membrane, leading to the recruitment of autophagosomes to mitochondria.[13][21] This process is independent of apoptosis.[13][21]

Experimental Protocols

Quantification of C18:1-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most widely used method for the accurate and sensitive quantification of specific ceramide species.

1. Lipid Extraction:

-

Objective: To extract lipids from cells or tissues while minimizing degradation.

-

Protocol:

-

Homogenize cell pellets or tissues in a cold solvent mixture, typically chloroform (B151607):methanol (B129727) (1:2, v/v).

-

Add an internal standard, such as C17:0-ceramide, for normalization.

-

Induce phase separation by adding chloroform and water.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase mixture).

-

2. Liquid Chromatography (LC) Separation:

-

Objective: To separate C18:1-ceramide from other lipid species.

-

Typical Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) formate.

-

Mobile Phase B: A mixture of organic solvents such as acetonitrile, isopropanol, and/or methanol with a modifier.

-

Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically employed to resolve different lipid classes.

-

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Objective: To specifically detect and quantify C18:1-ceramide.

-

Method: Multiple Reaction Monitoring (MRM) in positive ion mode is the preferred method.

-

Precursor Ion: The protonated molecule of C18:1-ceramide ([M+H]⁺).

-

Product Ion: A characteristic fragment ion, typically resulting from the loss of the fatty acyl chain or the sphingoid base headgroup.

-

-

Quantification: The peak area of the C18:1-ceramide MRM transition is integrated and normalized to the peak area of the internal standard. A standard curve generated with known amounts of C18:1-ceramide is used for absolute quantification.

Ceramide Synthase Activity Assay

-

Objective: To measure the activity of CerS1 in converting dihydrosphingosine and oleoyl-CoA to C18:1-dihydroceramide.

-

Protocol (based on in vitro assays):

-

Incubate cell or tissue homogenates (or purified enzyme) with dihydrosphingosine and C18:1-CoA in a suitable buffer.

-

The reaction can be monitored using radiolabeled substrates (e.g., [³H]sphinganine) or by quantifying the product using LC-MS/MS.

-

Stop the reaction by adding a solvent mixture for lipid extraction.

-

Extract and analyze the lipids as described above to quantify the amount of C18:1-dihydroceramide formed.

-

Visualizations

Caption: De Novo Biosynthesis Pathway of C18:1-Ceramide.

Caption: Key Metabolic Fates of C18:1-Ceramide.

Caption: Workflow for LC-MS/MS Quantification of C18:1-Ceramide.

Conclusion

C18:1-ceramide is a crucial bioactive lipid whose metabolism is intricately linked to fundamental cellular processes. Understanding the enzymes and pathways that govern its synthesis and degradation is paramount for elucidating its role in health and disease. The methodologies outlined in this guide provide a framework for researchers to accurately quantify C18:1-ceramide and investigate its dynamic regulation. As a key signaling molecule in apoptosis and autophagy, the enzymes involved in C18:1-ceramide metabolism represent promising targets for the development of novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.

References

- 1. Loss of the sphingolipid desaturase DEGS1 causes hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated plasma ceramide levels in post-menopausal women: a cross-sectional study | Aging [aging-us.com]

- 5. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]

- 10. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Untargeted lipidomics reveal association of elevated plasma C18 ceramide levels with reduced survival in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine. [vivo.weill.cornell.edu]

- 17. Loss of function and reduced levels of sphingolipid desaturase DEGS1 variants are both relevant in disease mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DEGS1 delta 4-desaturase, sphingolipid 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Substrate-specificities of acid and alkaline ceramidases in fibroblasts from patients with Farber disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resveratrol Affects Sphingolipid Metabolism in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Ceramide Species

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491), a class of sphingolipids, are central mediators in a vast array of cellular processes. Once considered mere structural components of cell membranes, they are now recognized as critical signaling molecules. The biological function of a ceramide molecule is exquisitely dependent on the length of its N-acyl chain, leading to a functional diversity that is critical for cellular homeostasis. Dysregulation of specific ceramide species is implicated in numerous pathological states, including cancer, neurodegenerative diseases, diabetes, and inflammatory conditions. This guide provides an in-depth exploration of the distinct roles of various ceramide species, summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals targeting ceramide metabolism.

Introduction to Ceramide Diversity and Metabolism

Ceramides consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The length of this fatty acid chain dictates the ceramide species, with common forms including long-chain (e.g., C16:0, C18:0) and very-long-chain (e.g., C22:0, C24:0) ceramides.[1][2] This structural heterogeneity is generated through three primary metabolic pathways, and the balance between these pathways determines the specific ceramide pool available for signaling.[3][4]

-

De Novo Synthesis: Creates ceramide from less complex molecules, starting with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum (ER).[2][5]

-

Sphingomyelin Hydrolysis: The breakdown of sphingomyelin, a major component of the plasma membrane, by sphingomyelinase enzymes rapidly generates ceramide in response to cellular stress.[3][6][7]

-

Salvage Pathway: Complex sphingolipids are broken down in lysosomes, and the resulting sphingosine is re-acylated to form ceramide.[8][9]

Figure 1: Overview of the three major ceramide generation pathways.

Chain Length-Specific Biological Functions

The biological impact of ceramides is not monolithic; rather, it is highly dependent on the acyl chain length, which influences their biophysical properties and interactions with downstream effector proteins.[10][11]

Apoptosis and Cell Cycle Arrest

Long-chain ceramides, particularly C16:0 and C18:0, are widely recognized as pro-apoptotic molecules.[12][13] They are generated in response to various cellular stressors, including chemotherapy, radiation, and cytokine stimulation (e.g., TNF-α), and act as second messengers to initiate programmed cell death.[4][6][7]

-

C16-Ceramide (CerS5/6-derived): Often linked to the induction of apoptosis and cell growth inhibition.[5][12] In some cancer contexts, however, it has been paradoxically associated with proliferation.[12][13]

-

C18-Ceramide (CerS1-derived): More consistently mediates cell death and is considered a tumor-suppressive lipid.[12][14]

The pro-apoptotic signaling cascade involves the activation of protein phosphatases (like PP1 and PP2A) and the inhibition of pro-survival pathways, such as the Akt signaling pathway.[15][16]

Figure 2: Ceramide-mediated apoptosis signaling pathway.

Insulin (B600854) Resistance and Metabolic Disease

An accumulation of ceramides, particularly C16:0 and C18:0, in metabolic tissues like skeletal muscle, liver, and adipose tissue is a key factor in the development of insulin resistance.[9][17][18] This occurs when an excess of saturated fatty acids drives de novo ceramide synthesis.[17][19]

These ceramides impair insulin signaling by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a critical node in the insulin signaling pathway.[3][16] This inhibition can occur through the activation of Protein Phosphatase 2A (PP2A) or atypical Protein Kinase C zeta (aPKCζ).[16] In contrast, very-long-chain ceramides (C>22) have been associated with improved insulin sensitivity.[20]

Figure 3: Mechanism of ceramide-induced insulin resistance.

Cancer

The role of ceramide species in cancer is complex and often contradictory, highlighting a "ceramide rheostat" where the balance between pro-death and pro-survival sphingolipids determines cell fate.[15][21]

-

Pro-Apoptotic (Tumor Suppressive): C18-ceramide, generated by CerS1, generally induces apoptosis in cancer cells.[12] Thus, activating CerS1 is a potential therapeutic strategy.

-

Pro-Proliferative (Oncogenic): C16-ceramide, produced by CerS6, has been implicated in promoting proliferation in certain cancers, such as breast and head and neck cancers.[12][21] Targeting CerS6 could therefore be a viable anti-cancer approach. Very-long-chain ceramides (C24) have also been linked to promoting proliferation.[11][20]

Neurodegeneration

Elevated levels of several ceramide species, including C16:0, C18:0, C20:0, and C24:0, are observed in brain tissues from patients with neurodegenerative diseases like Alzheimer's disease (AD).[22][23] In AD, the accumulation of amyloid-beta (Aβ) peptides stimulates sphingomyelinases, leading to increased ceramide production.[24] These excess ceramides contribute to neuronal apoptosis, synaptic dysfunction, and inflammation, exacerbating disease progression.[24][25]

Skin Barrier Function

Ceramides are the most abundant lipid class in the stratum corneum, comprising about 50% of the lipid matrix by weight.[26][27] They are essential for maintaining the skin's water permeability barrier.[28][29] Unlike their signaling roles inside the cell, the structural function in the skin is dominated by a highly complex mixture of species, especially very-long-chain (VLC) and ultra-long-chain (>C25) ceramides.[14][30] A deficiency in these specific ceramides leads to a compromised skin barrier, resulting in conditions like atopic dermatitis and psoriasis.[14][29]

Quantitative Data Summary

The following tables summarize quantitative findings regarding the differential expression and effects of ceramide species in various pathological contexts.

Table 1: Ceramide Species Alterations in Disease States

| Disease State | Tissue/Fluid | Ceramide Species | Observation | Reference(s) |

| Neurodegeneration (AD) | Brain Tissue | C16:0, C18:0, C20:0, C24:0 | Significant increase compared to age-matched controls. | [22][23] |

| Insulin Resistance | Skeletal Muscle | C16:0, C18:3 | Most strongly negatively correlated with insulin sensitivity. | [17] |

| Head & Neck Cancer | Tumor Tissue | C18:0 | Reduced levels compared to normal tissue. | [21] |

| Head & Neck Cancer | Tumor Tissue | C16:0, C24:0, C24:1 | Increased levels compared to normal tissue. | [21] |

| Atopic Dermatitis | Stratum Corneum | Ultra-long chain (>C24) | Reduced levels compared to healthy skin. | [14] |

| Breast Cancer | Tumor Tissue | Total Ceramides | Significantly higher levels than in normal tissue. | [4] |

Table 2: Functional Effects of Specific Ceramide Species

| Ceramide Species | Cellular Context | Effect | Mechanism | Reference(s) |

| C18-Ceramide | Cancer Cells | Induces Apoptosis | Mediated by CerS1 | [12] |

| C16-Ceramide | Cancer Cells | Promotes Proliferation | Mediated by CerS6 | [12] |

| Very-Long-Chain (VLC) | Cancer Cells | Promotes Proliferation | Mediated by CerS2 | [20] |

| C16-Ceramide | Pancreatic β-cells | Induces Apoptosis | Accompanies heightened ER stress | [14] |

| C18-Ceramide | Skeletal Muscle | Regulates FAO | Inhibition of CerS1 increases fatty acid oxidation. | [2] |

Experimental Protocols & Workflows

Studying the distinct functions of ceramide species requires precise and robust methodologies.

Ceramide Profiling via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurately identifying and quantifying individual ceramide species in biological samples.

Methodology:

-

Lipid Extraction: Lipids are extracted from homogenized tissue or cell pellets using a biphasic solvent system, typically a variation of the Bligh-Dyer or Folch method (e.g., chloroform:methanol). Internal standards (isotopically labeled ceramides) are added at the start for accurate quantification.

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A reverse-phase column (e.g., C18) is commonly used to separate the different ceramide species based on the length and saturation of their acyl chains.

-

Mass Spectrometry Detection: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. A tandem MS (MS/MS) approach, such as Multiple Reaction Monitoring (MRM), is used for high specificity and sensitivity. A specific precursor ion (the intact ceramide) is selected and fragmented, and a specific product ion (often related to the sphingoid base) is detected.

-

Quantification: The peak area of each endogenous ceramide species is compared to the peak area of its corresponding internal standard to calculate its absolute concentration.

Figure 4: Experimental workflow for ceramide analysis by LC-MS/MS.

Cell-Based Functional Assays

a) Apoptosis Assays:

-

Principle: To measure the induction of programmed cell death following treatment with ceramide analogs (e.g., C6-ceramide) or modulation of ceramide-metabolizing enzymes.

-

Protocol (Caspase-Glo 3/7 Assay):

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with the experimental compound (e.g., C6-ceramide, CerS inhibitor) for a specified time (e.g., 24 hours).

-

Add Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate.

-

If caspase-3/7 is active, the substrate is cleaved, and a luminescent signal is produced by luciferase.

-

Incubate for 1-2 hours at room temperature.

-

Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in apoptosis.

-

b) Insulin Signaling Assay (Akt Phosphorylation):

-

Principle: To determine if ceramide accumulation impairs the insulin signaling cascade.

-

Protocol (Western Blotting):

-

Culture cells (e.g., myotubes, hepatocytes) and treat with saturated fatty acids (e.g., palmitate) to induce ceramide production.

-

Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).

-

Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.

-

Incubate with secondary HRP-conjugated antibodies.

-

Apply a chemiluminescent substrate and visualize the protein bands.

-

Quantify band intensity. A decrease in the p-Akt/Total Akt ratio indicates impaired insulin signaling.[16]

-

Conclusion and Therapeutic Implications

The functional specificity of ceramide species based on their acyl chain length provides a nuanced understanding of their roles in health and disease. Long-chain ceramides (C16, C18) are potent signaling molecules often driving apoptosis and insulin resistance, while very-long-chain ceramides are critical for structural integrity, particularly in the skin. This dichotomy presents significant opportunities for drug development.

Therapeutic strategies can be designed to selectively target specific ceramide synthase (CerS) enzymes to either increase tumor-suppressive ceramides (e.g., C18) in cancer or decrease metabolically detrimental ceramides (e.g., C16) in type 2 diabetes.[9][12] As analytical techniques continue to improve, a deeper understanding of the spatial and temporal regulation of each ceramide species will pave the way for more precise and effective therapeutic interventions targeting the complex world of sphingolipid metabolism.

References

- 1. Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide - Wikipedia [en.wikipedia.org]

- 4. Ceramide species are elevated in human breast cancer and are associated with less aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Ceramide-Mediated Insulin Resistance and Impairment of Cognitive-Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chain length-specific properties of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diverse functions of ceramide in cancer cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines [frontiersin.org]

- 18. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 22. researchgate.net [researchgate.net]

- 23. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Ceramide and Sphingosine-1-Phosphate in Alzheimer’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]

- 28. Ceramides and skin function [pubmed.ncbi.nlm.nih.gov]

- 29. Ceramides in Skin Health and Disease: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C18:1-Ceramide-13C as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are central mediators in cellular signaling, influencing processes from apoptosis and inflammation to insulin (B600854) resistance. C18:1-ceramide, containing an oleic acid acyl chain, has garnered significant attention for its association with metabolic diseases, including type 2 diabetes. Understanding the dynamics of C18:1-ceramide synthesis and turnover is crucial for elucidating its pathological roles and identifying potential therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, provides a powerful methodology to quantify the flux through ceramide metabolic pathways in vivo and in vitro.

This technical guide details the use of 13C-labeled precursors, such as [U-13C]palmitate or [13C18]oleic acid, to trace the de novo synthesis of C18:1-ceramide. While fully labeled C18:1-Ceramide-13C18 is commercially available, its primary application is as an internal standard for precise quantification rather than as a metabolic tracer.[1][2] The prevailing and more informative approach is to introduce a labeled precursor into a biological system and monitor its incorporation into newly synthesized ceramides. This allows for the measurement of metabolic flux and provides insights into the regulation of ceramide biosynthesis under various physiological and pathological conditions.

Core Concepts in Ceramide Metabolism

Ceramides are synthesized through three major pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[3] Tracer studies using labeled precursors primarily investigate the de novo pathway, which is often upregulated in metabolic diseases.

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and a fatty acyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[4][5] The resulting 3-ketosphinganine is reduced to sphinganine, which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide (B1258172). Each CerS has a specificity for fatty acyl-CoAs of different chain lengths.[6] Finally, a double bond is introduced by dihydroceramide desaturase (DEGS) to produce ceramide.[4]

Ceramide's Role in Insulin Resistance

Elevated levels of certain ceramide species, particularly those with saturated acyl chains like C16:0 and C18:0, are strongly linked to the development of insulin resistance.[5] Ceramides can impair insulin signaling through several mechanisms, most notably by activating protein phosphatase 2A (PP2A) and protein kinase Cζ (PKCζ). These enzymes can dephosphorylate and inactivate key components of the insulin signaling cascade, such as Akt (also known as protein kinase B), thereby inhibiting downstream effects like glucose transporter 4 (GLUT4) translocation to the cell membrane and subsequent glucose uptake.[5][7]

Experimental Protocols

The following sections provide a detailed methodology for conducting a stable isotope tracer study to measure the de novo synthesis of C18:1-ceramide.

Experimental Workflow

A typical workflow for a lipidomics study using stable isotope tracers involves several key stages, from sample collection and preparation to data analysis and interpretation.[8]

I. Materials and Reagents

-

Stable Isotope Tracer: [U-13C18]Oleic acid or [U-13C16]Palmitic acid

-

Internal Standards: A suite of stable isotope-labeled lipid standards, including C17:0-ceramide (as it is not naturally abundant) and a 13C-labeled ceramide standard (e.g., this compound) for quantification.[9]

-

Solvents (LC-MS Grade): Methanol, chloroform, isopropanol, acetonitrile, water.

-

Reagents: Formic acid, ammonium (B1175870) formate (B1220265).

-

Biological Samples: Tissues (e.g., liver, muscle) or plasma from animal models or human subjects.

II. Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Homogenization: Homogenize approximately 50-100 mg of tissue in ice-cold phosphate-buffered saline (PBS). For plasma, use 50-100 µL.

-

Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution.

-

Vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 1:1 methanol:chloroform).

-

III. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for separating ceramide species.[10]

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[10]

-

Gradient: A typical gradient would start with a lower percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 50-60°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of specific labeled and unlabeled ceramide species.

-

MRM Transitions: The precursor ion for ceramides is typically the [M+H]+ ion. A characteristic product ion at m/z 264.3, corresponding to the sphingosine (B13886) backbone, is often used for detection.[11]

-

Unlabeled C18:1-Ceramide: e.g., m/z 564.5 → 264.3

-

13C-labeled C18:1-Ceramide (from 13C16-Palmitate): e.g., m/z 580.5 → 264.3 (assuming the label is on the acyl chain)

-

Internal Standard (C17:0-Ceramide): e.g., m/z 524.5 → 264.3

-

-

IV. Data Analysis and Interpretation

-

Quantification: The concentration of each ceramide species is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard.

-

Isotopologue Distribution Analysis: The incorporation of the 13C label will result in a shift in the mass of the newly synthesized ceramide. By measuring the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.), the fractional synthesis rate (FSR) can be calculated.

-

Flux Calculation: The FSR represents the fraction of the ceramide pool that is newly synthesized over a given time period. The absolute synthesis rate can be calculated by multiplying the FSR by the total pool size of the ceramide.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from ceramide tracer studies can be presented.

Table 1: Ceramide Concentrations in Plasma of Lean vs. Obese Type 2 Diabetic (T2D) Subjects

| Ceramide Species | Lean Controls (ng/mL) | Obese T2D (ng/mL) | P-value |

| C18:0 | 50.3 ± 5.1 | 75.8 ± 8.2 | < 0.05 |

| C18:1 | 35.2 ± 4.5 | 48.9 ± 6.7 | > 0.05 |

| C20:0 | 15.1 ± 2.0 | 25.4 ± 3.1 | < 0.05 |

| C24:0 | 120.7 ± 15.3 | 155.6 ± 20.1 | > 0.05 |

| C24:1 | 80.5 ± 9.8 | 110.2 ± 12.5 | < 0.05 |

| Total Ceramides | 301.8 ± 30.2 | 415.9 ± 45.8 | < 0.05 |

Data are presented as mean ± SEM. Data adapted from studies showing elevated ceramide levels in insulin-resistant states.[12]

Table 2: Turnover Rates of Different Ceramide Species in Cultured Hepatocytes

| Ceramide Species | Half-life (hours) |

| C16:0-ceramide | ~8 |

| C18:0-ceramide | ~4.7 |

| C24:0-ceramide | ~2 |

| C24:1-ceramide | ~1.5 |

Data adapted from pulse-chase experiments using stable-isotope labeled fatty acids, indicating that very-long-chain ceramides turn over more rapidly than long-chain ceramides.[13]

Conclusion

The use of stable isotope-labeled precursors, particularly 13C-labeled fatty acids, is a robust and insightful method for studying the dynamics of C18:1-ceramide metabolism. This technical guide provides a comprehensive overview of the core concepts, experimental protocols, and data analysis strategies for researchers, scientists, and drug development professionals. By accurately quantifying the flux through the de novo synthesis pathway, these studies can significantly enhance our understanding of the role of C18:1-ceramide in metabolic diseases and aid in the development of novel therapeutic interventions targeting ceramide metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ð-Oleoyl-D-sphingosine (ceramide D18:1/18:1 (9Z)) (oleoyl-U-¹³Cââ, 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9583-0.1MG [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Sphingolipidome with Isotopic Labeling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of employing stable isotope labeling to quantitatively analyze the sphingolipidome. Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3] Dysregulation of their metabolism is implicated in numerous diseases, making the precise quantification of sphingolipid species essential for both basic research and therapeutic development.[1]

Stable isotope labeling, coupled with mass spectrometry, has become the gold standard for tracing the dynamics of sphingolipid metabolism.[4][5] By introducing non-radioactive heavy isotopes into sphingolipid precursors, researchers can track the synthesis, turnover, and flux of these molecules through various metabolic pathways. This approach allows for the unequivocal differentiation between pre-existing and newly synthesized sphingolipids, providing a dynamic view of the sphingolipidome that is unattainable with traditional steady-state measurements.[2][6]

Core Concepts in Isotopic Labeling of Sphingolipids

The fundamental principle of isotopic labeling is the introduction of a "heavy" atom (e.g., ¹³C, ¹⁵N, or ²H/D) into a precursor molecule that is subsequently incorporated into downstream metabolites.[5][7] These labeled metabolites can then be distinguished from their unlabeled counterparts by their increased mass using mass spectrometry.[4] The choice of isotopic tracer depends on the specific metabolic pathway being investigated.[5]

Commonly used stable isotope precursors for tracing sphingolipid metabolism include:

-

Labeled Serine (e.g., [¹³C₃, ¹⁵N]-L-serine): Serine is a direct precursor for the de novo synthesis of the sphingoid base backbone.[2][6][8] Tracing with labeled serine allows for the monitoring of the entire de novo synthesis pathway.[6]

-

Labeled Palmitate (e.g., [d₃]-palmitate): Palmitoyl-CoA is the other initial substrate in de novo sphingolipid synthesis.[2][6][8]

-

Labeled Glucose (e.g., [¹³C₆]-glucose): Glucose can be metabolized to provide carbon backbones for both the serine and fatty acid precursors of sphingolipids, offering a broader view of central carbon metabolism's contribution to sphingolipid synthesis.[3][9][10]

-

Heavy Water (D₂O): Deuterium from heavy water can be incorporated into various biomolecules, including lipids, through metabolic processes, providing a general, albeit less specific, labeling strategy.[5][11][12]

Sphingolipid Metabolic Pathways

Sphingolipid metabolism is a complex network of interconnected pathways. The three main pathways are de novo synthesis, the salvage pathway, and the sphingomyelin (B164518) hydrolysis pathway.

De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[2][6][8][13] The resulting product, 3-ketosphinganine, is subsequently reduced to sphinganine (B43673) (dihydrosphingosine).[8][13] Acylation of sphinganine by ceramide synthases (CerS) produces dihydroceramides, which are then desaturated to form ceramides (B1148491), the central hub of sphingolipid metabolism.[6][13]

Caption: The de novo synthesis pathway of ceramides in the endoplasmic reticulum.

Sphingolipid Signaling Network

Ceramide sits (B43327) at the center of a complex signaling network. It can be converted to various other bioactive sphingolipids, such as sphingosine (B13886) and sphingosine-1-phosphate (S1P), which often have opposing effects on cell fate.[1][14] For instance, ceramide is generally associated with pro-apoptotic and anti-proliferative signaling, while S1P promotes cell survival and proliferation.[14]

Caption: The ceramide and sphingosine-1-phosphate (S1P) signaling axis.

Experimental Design and Protocols

A typical workflow for a sphingolipidomics study using stable isotope labeling involves several key steps, from cell culture and labeling to lipid extraction and mass spectrometry analysis.

Caption: A general experimental workflow for isotopic labeling-based sphingolipidomics.

Protocol 1: Stable Isotope Labeling of Cultured Cells

This protocol is adapted for labeling adherent mammalian cells with stable isotope-labeled serine.

-

Cell Culture: Plate cells at a desired density in standard growth medium and allow them to adhere and grow, typically for 24 hours.

-

Labeling Medium Preparation: Prepare fresh growth medium, replacing standard L-serine with the desired concentration of a stable isotope-labeled L-serine (e.g., ¹⁵N-L-serine or D₃-¹⁵N-L-serine).[15]

-

Labeling: Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a time course determined by the specific experimental goals. Time points can range from minutes to hours to track the flux through different parts of the sphingolipid metabolic network.[3]

-

Cell Harvesting: After the desired labeling time, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Scraping: Add a small volume of ice-cold PBS and scrape the cells from the plate. Transfer the cell suspension to a microcentrifuge tube.

-

Pelleting: Centrifuge the cell suspension at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C. Discard the supernatant. The cell pellet is now ready for lipid extraction.

Protocol 2: Sphingolipid Extraction from Cultured Cells

This protocol describes a modified Bligh-Dyer method for extracting sphingolipids.[1]

-

Internal Standards: To the cell pellet, add a known amount of an internal standard cocktail containing non-naturally occurring or stable isotope-labeled sphingolipid species for each class to be quantified.[1][16]

-

Solvent Addition (Single Phase): Add a 2:1 (v/v) mixture of methanol:chloroform (B151607) to the cell pellet.[17] For a pellet from a 10 cm dish, 1 mL is typically sufficient.

-

Homogenization: Vortex the mixture vigorously for 1 minute to lyse the cells and create a single-phase solution.

-

Incubation: Incubate the mixture at 37°C for 1 hour to ensure complete extraction.[17]

-

Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[1]

-

Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Storage: The dried lipid extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This is a general guideline for the analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20]

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724), methanol, and water with additives like formic acid and ammonium (B1175870) formate).[1][18]

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for lipidomics.[20]

-

Mobile Phases: Typically, a binary solvent system is used. Mobile phase A might be water-based with organic modifiers and additives, while mobile phase B is a mixture of organic solvents like acetonitrile and isopropanol (B130326) with similar additives.[20]

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different sphingolipid classes.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI), typically in positive ion mode for most sphingolipids.

-

Analysis Mode: Employ Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification.[19] This involves selecting a specific precursor ion (the labeled or unlabeled sphingolipid) and a characteristic fragment ion. The transition from the precursor to the fragment is highly specific and allows for accurate quantification even in complex mixtures.

-

High-Resolution MS: For untargeted or discovery-based approaches, a high-resolution mass spectrometer like an Orbitrap or QTOF can be used to acquire full scan data, allowing for the identification of a broader range of labeled species.[6][20]

-

Quantitative Data Presentation

The following tables summarize quantitative data from isotopic labeling experiments, illustrating the types of insights that can be gained.

Table 1: Relative Abundance of De Novo Synthesized Sphingolipids in A431 Cells

This table shows the distribution of newly synthesized sphingolipids after labeling with a stable isotope-labeled serine. Data is adapted from a study on SPT localization.[21]

| Sphingolipid Class | Most Abundant Acyl Chain | Relative Abundance (%) |

| Ceramides | C24 | High |

| Hexosylceramides | C24 | High |

Note: "High" indicates these were the most abundant labeled species identified in the study.

Table 2: Effect of Cofactors and Inhibitors on De Novo Sphingolipid Synthesis

This table presents semi-quantitative data from a cell-free assay using rat liver microsomes, demonstrating how isotopic labeling can be used to probe enzyme activity under different conditions. Data is adapted from Kachler et al., 2019.[6][8]

| Labeled Metabolite | Condition | Fold Change vs. Control (NADPH only) |

| d18:0 Sph-d₅ | + NADH | 1.2 |

| C16 dhCer-d₈ | + NADH | 2.0 |

| C16 Cer-d₈ | + NADH | 1.5 |

| 3KS-d₅ | + NADH | -1.25 (20% decrease) |

Note: These values represent the relative signal increase or decrease compared to a control condition with only NADPH as a cofactor.

Table 3: LC-MS/MS Parameters for Detection of De Novo Synthesized Sphingolipids

This table provides example mass transitions used for the targeted analysis of deuterium-labeled sphingolipids in a cell-free assay.[6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3KS-d₅ | 303.3 | 285.3 |

| d18:0 Sph-d₅ | 305.3 | 287.3 |

| C16 dhCer-d₈ | 546.6 | 270.3 |

| C16 Cer-d₈ | 544.6 | 270.3 |

| d17:0 Sph (IS) | 288.3 | 270.3 |

| Cer d18:1/17:0 (IS) | 552.5 | 264.2 |

IS = Internal Standard

Conclusion

Isotopic labeling is a powerful technique for elucidating the complex dynamics of sphingolipid metabolism. By providing a means to trace the flow of atoms through metabolic pathways, it enables researchers to move beyond static snapshots of the sphingolipidome and gain a deeper understanding of how these critical lipids are synthesized, remodeled, and utilized in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust sphingolipidomics studies, ultimately accelerating discoveries in this vital field of research.

References

- 1. benchchem.com [benchchem.com]

- 2. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 10. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GIST Scholar: Metabolic Heavy Water Labeling for Lipidomics [scholar.gist.ac.kr]

- 12. mdpi.com [mdpi.com]

- 13. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 15. researchgate.net [researchgate.net]

- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 21. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]

The Significance of C18:1 Chain Length in Ceramides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The biological function of ceramides is not monolithic; rather, it is intricately dictated by the length and saturation of their N-acyl chain. This technical guide focuses on the significance of the C18:1 acyl chain, a monounsaturated long-chain fatty acid, in determining the specific roles of ceramides in cellular signaling, membrane biophysics, and the pathology of diseases such as cancer and metabolic disorders. This document provides a comprehensive overview of the current understanding of C18:1 ceramides, including quantitative data on their effects, detailed experimental protocols for their analysis, and visual representations of the signaling pathways they modulate.

Introduction

Ceramides are synthesized in the endoplasmic reticulum and consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1] The diversity of ceramide species arises from variations in the length, hydroxylation, and saturation of the fatty acyl chain.[2] While often studied as a single class of molecules, individual ceramide species possess distinct and sometimes opposing biological activities. For instance, long-chain saturated ceramides like C16:0 are frequently associated with pro-apoptotic and pro-inflammatory responses, whereas very-long-chain ceramides can have opposing effects.[2]

The introduction of a single double bond, as seen in C18:1 ceramide (oleoyl-ceramide), significantly alters its physicochemical properties and subsequent biological functions. This unsaturation introduces a kink in the acyl chain, affecting how the ceramide molecule packs within cellular membranes and interacts with other lipids and proteins.[3] This guide will delve into the specific implications of this structural feature.

Biophysical Impact of C18:1 Ceramide on Cellular Membranes

The structure of a ceramide species directly influences the biophysical properties of the membranes in which it resides. The presence of the cis-double bond in the C18:1 acyl chain imparts a lower melting temperature and reduced packing efficiency compared to its saturated counterpart, C18:0 ceramide.[4]

Studies on model membranes have demonstrated that saturated ceramides, such as C16:0 and C18:0, have a strong ordering effect on fluid membranes, promoting the formation of gel-like domains. In contrast, C18:1 ceramide shows a significantly reduced ability to induce such phase separation at physiological temperatures.[3][5] This differential impact on membrane fluidity and organization has profound implications for the localization and function of membrane-associated proteins, including receptors and signaling complexes.[6]

Role of C18:1 Ceramide in Cellular Signaling

C18:1 ceramide has been implicated as a key signaling molecule in various cellular pathways, often with effects distinct from saturated ceramides. Its roles in apoptosis, cell survival, and stress responses are of particular interest in the context of drug development.

Apoptosis and Cell Viability

The role of C18:1 ceramide in programmed cell death is context-dependent and can differ from the well-established pro-apoptotic functions of saturated ceramides. In some cancer cell lines, such as human glioma, lower levels of C18-ceramide are observed in tumor tissues compared to healthy tissue, suggesting a tumor-suppressive role.[2][7] Reconstitution of C18-ceramide levels in these cells, either by overexpression of ceramide synthase 1 (CerS1) or by addition of exogenous C18-ceramide, leads to decreased cell viability and induction of cell death.[7]

Endoplasmic Reticulum (ER) Stress

C18:1 ceramide has been shown to be a potent inducer of the unfolded protein response (UPR) or ER stress.[7][8] Accumulation of C18:1 ceramide can disrupt ER calcium homeostasis, leading to the activation of all three canonical branches of the UPR: PERK, IRE1α, and ATF6.[8][9] Prolonged ER stress, in turn, can trigger apoptosis.

PI3K/AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. C18-ceramide has been shown to negatively regulate this pathway.[7] In glioma cells, increased levels of C18-ceramide lead to the inhibition of the PI3K/AKT signaling pathway, contributing to its anti-cancer effects.[7]

Quantitative Data on the Effects of C18:1 Ceramide

The following tables summarize quantitative data from various studies on the effects of C18:1 ceramide.

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| U251 and A172 (Human Glioma) | Overexpression of CERS1 (increases C18-ceramide) | Inhibition of cell viability | Significant decrease in cell viability (P < 0.01) | [7] |

| U251 and A172 (Human Glioma) | Exogenous C18-ceramide (20 μM) for 48h | Induction of cell death | Significant increase in cell death (P < 0.05 and P < 0.01) | [7] |

| Human Glioma Tissue | - | C18-ceramide levels | Significantly lower in tumor tissue compared to control (P < 0.001) | [7] |

| U87MG (Human Glioblastoma) | 1 mM Temozolomide | Increase in C18:1 Ceramide | Significant increase in C18:1 Cer species | [10] |

Table 1: Effects of C18:1 Ceramide on Cancer Cell Viability and Levels.

| Tissue/Cell Type | Condition | Effect on C18:1 Ceramide Levels | Quantitative Change | Reference |

| Human Plasma | - | Normal Range | - | [11] |

| Overweight and Insulin-Resistant Mice | - | Elevated | Increased levels | [12] |

| Advanced Ovarian Cancer Patients (Plasma and Ovarian Tissue) | - | Elevated | Increased levels | [12] |

Table 2: C18:1 Ceramide Levels in Metabolic and Disease States.

Experimental Protocols

Ceramide Extraction from Cultured Cells

This protocol is a synthesis of methods described in the literature for the extraction of ceramides from mammalian cells for subsequent analysis by LC-MS/MS.[13][14][15]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727):Chloroform (B151607) (1:2, v/v), ice-cold

-

Methanol

-

Chloroform

-

1% NaCl solution

-

Internal standard (e.g., C17:0 ceramide)

-

Nitrogen gas stream

-

Vortex mixer

-

Centrifuge (capable of 4°C and >2000 x g)

Procedure:

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a glass tube.

-

Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0 ceramide) to each sample to correct for extraction efficiency and instrument variability.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension, add 5 volumes of ice-cold methanol:chloroform (1:2, v/v).

-

Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

-

Add 1 volume of 1% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.

-

-

Phase Separation: Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

-

Re-extraction (Optional but Recommended for Higher Recovery): Add 2 volumes of chloroform to the remaining aqueous layer and protein disk. Vortex and centrifuge as before. Collect the lower organic phase and combine it with the first extract.

-

Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

Quantification of C18:1 Ceramide by LC-MS/MS

This protocol outlines the general steps for the quantification of C18:1 ceramide using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on published methods.[13][14][16]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 or C8 column.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Mobile Phases:

-

Mobile Phase A: Water with 0.1-0.2% formic acid and/or 1-10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid and/or 1-10 mM ammonium formate.

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract onto the reversed-phase column.

-

Elute the ceramides using a gradient of mobile phases A and B. A typical gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute the hydrophobic ceramide species.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition for C18:1 Ceramide: The precursor ion will be the [M+H]+ adduct of C18:1 ceramide. The specific m/z will depend on the exact chemical formula (d18:1/18:1 or other sphingoid base). A common product ion for ceramides is derived from the sphingoid backbone (e.g., m/z 264.2 for d18:1).

-

MRM Transition for Internal Standard: Set up a corresponding MRM transition for the internal standard (e.g., C17:0 ceramide).

-

-

Quantification:

-

Generate a standard curve using known concentrations of a C18:1 ceramide standard.

-

Calculate the concentration of C18:1 ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving C18:1 ceramide and a typical experimental workflow for its analysis.

Caption: C18:1 Ceramide Signaling Pathways.

Caption: Experimental Workflow for C18:1 Ceramide Analysis.

Conclusion

The N-acyl chain length and saturation are critical determinants of ceramide function. C18:1 ceramide, with its monounsaturated long chain, exhibits distinct biophysical and signaling properties compared to its saturated counterparts. Its ability to modulate membrane fluidity, induce ER stress, and inhibit pro-survival pathways like PI3K/AKT underscores its significance in cellular homeostasis and disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the roles of C18:1 ceramide and explore its therapeutic potential. A deeper understanding of the specific functions of individual ceramide species is paramount for the development of targeted therapies for cancer, metabolic diseases, and other conditions where sphingolipid metabolism is dysregulated.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scientists Reveal Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity ----Institute of Biophysics of Chinese Academy of Sciences [english.ibp.cas.cn]

- 9. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 12. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]

Exploring Ceramide Diversity in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are integral components of cellular membranes and potent bioactive molecules involved in a myriad of cellular processes.[1] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the structural diversity of ceramides, primarily determined by the length and saturation of the fatty acyl chain, dictates their specific cellular functions. This technical guide provides a comprehensive overview of ceramide diversity in mammalian cells, detailing their synthesis, functions, and methods for their analysis.

I. Ceramide Synthesis Pathways

Mammalian cells utilize three primary pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelinase (or sphingomyelin (B164518) hydrolysis) pathway, and the salvage pathway.

A. De Novo Synthesis Pathway

This pathway builds ceramides from simpler precursors, primarily serine and palmitoyl-CoA, in the endoplasmic reticulum (ER). The key enzymes involved are:

-

Serine Palmitoyltransferase (SPT): Catalyzes the initial condensation of serine and palmitoyl-CoA.

-

3-ketodihydrosphingosine reductase: Reduces the product of SPT.

-

Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) that acylate the sphinganine (B43673) backbone with fatty acyl-CoAs of specific chain lengths, giving rise to dihydroceramides.

-

Dihydroceramide Desaturase: Introduces a double bond to form ceramide.

B. Sphingomyelinase Pathway

This pathway generates ceramide through the hydrolysis of sphingomyelin, a major component of cell membranes. This process is catalyzed by sphingomyelinases (SMases), which are classified based on their optimal pH:

-

Acid Sphingomyelinase (aSMase): Primarily located in lysosomes.

-

Neutral Sphingomyelinase (nSMase): Found at the plasma membrane and other cellular locations.

C. Salvage Pathway

This pathway recycles sphingosine, derived from the breakdown of complex sphingolipids, back into ceramide through the action of ceramide synthases.

Below is a logical diagram illustrating the interconnectedness of these pathways.

II. Diversity of Ceramide Species

The functional diversity of ceramides stems from variations in their acyl chain length, which is determined by the substrate specificity of the six ceramide synthases (CerS).

| Ceramide Synthase | Acyl-CoA Specificity | Primary Ceramide Species |

| CerS1 | C18:0-CoA | C18:0-Ceramide |

| CerS2 | C20:0-C26:0-CoA | C22:0, C24:0, C24:1-Ceramides |

| CerS3 | C24:0-CoA and longer | Ultra-long-chain Ceramides (>C26) |

| CerS4 | C18:0-C20:0-CoA | C18:0, C20:0-Ceramides |

| CerS5 | C16:0-CoA | C16:0-Ceramide |

| CerS6 | C14:0-C16:0-CoA | C14:0, C16:0-Ceramides |

III. Quantitative Data on Ceramide Species in Mammalian Cells

The relative abundance of different ceramide species varies significantly across different cell types, reflecting their specialized functions.

Table 1: Ceramide Species Distribution in Various Mammalian Cell Lines

| Cell Type | C16:0-Ceramide | C18:0-Ceramide | C24:0-Ceramide | C24:1-Ceramide | Other Notable Species | Reference |

| HeLa (Human Cervical Cancer) | ~15-20% | ~10-15% | ~20-25% | ~25-30% | C22:0 | [1] |

| Primary Motor Neurons (Human iPSC-derived) | High | Highest | Low | Low | - | [2] |